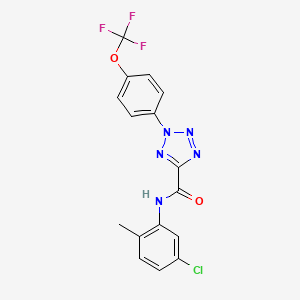
N-(5-chloro-2-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H11ClF3N5O2 and its molecular weight is 397.74. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
The synthesis and chemistry of related tetrazole compounds have been extensively studied for their antitumor properties. For example, certain imidazotetrazines exhibit broad-spectrum antitumor activity, highlighting the potential of tetrazole derivatives in cancer treatment (Stevens et al., 1984). These compounds may act as prodrug modifications, indicating a mechanism for their antitumor effects.
Inhibitory Effects on Transcription Factors
Research on the pyrimidine portion of certain carboxamide compounds reveals their role as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000). This suggests applications in targeting specific pathways involved in inflammation and cancer.
Angiotensin II Receptor Antagonism
Nonpeptide angiotensin II receptor antagonists, including tetrazole derivatives, have shown potent antihypertensive effects upon oral administration. The modification with a tetrazole ring enhances the compound's effectiveness, indicating its significance in developing hypertension treatments (Carini et al., 1991).
Material Science Applications
Tetrazole derivatives are also explored in materials science, for instance, in the synthesis of aromatic polyamides with enhanced thermal stability and solubility properties (Hsiao & Yu, 1996). This opens avenues for developing new materials with specific desirable properties.
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl and tetrazole-derived compounds for their potential anti-inflammatory and analgesic activities showcases another avenue of pharmaceutical application. These compounds exhibit significant COX-2 inhibition, suggesting their utility as pain and inflammation management agents (Abu‐Hashem et al., 2020).
Anticancer Activity
Furthermore, novel thiazole-5-carboxamide derivatives, including those structurally related to the query compound, have been synthesized and evaluated for their anticancer activity, underscoring the versatility of tetrazole derivatives in therapeutic development (Cai et al., 2016).
Safety and Hazards
Phenyl isocyanate, a compound with a similar functional group, is classified as a hazardous substance . It is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O2/c1-9-2-3-10(17)8-13(9)21-15(26)14-22-24-25(23-14)11-4-6-12(7-5-11)27-16(18,19)20/h2-8H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEOZRXMNHUKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2433532.png)
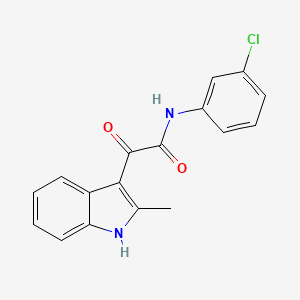
![4-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2433537.png)

![methyl 7-fluoro-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2433540.png)
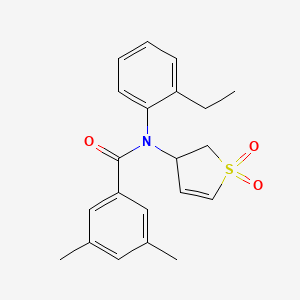
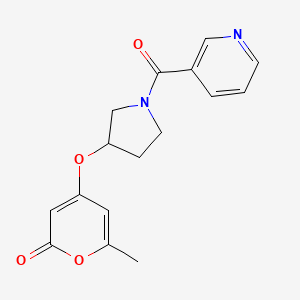
![N-(4-chlorobenzo[d]thiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2433543.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2433544.png)
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2433546.png)

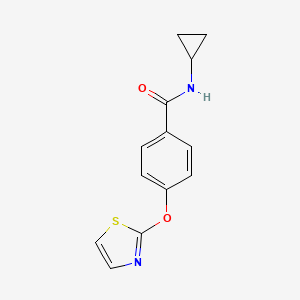
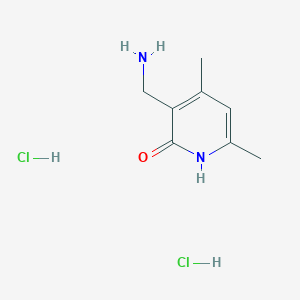
![4-((2,4-dichlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2433552.png)